molecular formula C13H8BrN3OS2 B11365700 2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11365700
M. Wt: 366.3 g/mol
InChI Key: PKTALOFIGOQZAW-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by bromination and subsequent coupling with benzamide derivatives.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized via the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Benzamide: The final step involves coupling the brominated thiadiazole with benzamide derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene and thiadiazole rings can undergo oxidation or reduction under appropriate conditions, leading to the formation of sulfoxides, sulfones, or reduced thiadiazole derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with various electrophiles or nucleophiles, forming new C-C, C-N, or C-S bonds.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Substitution: Nucleophiles like amines, thiols, alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

Scientific Research Applications

2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

    Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiophene and thiadiazole rings are known to interact with various biological targets, potentially inhibiting or modulating their activity. Further studies are needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide stands out due to the presence of both thiophene and thiadiazole rings, which confer unique electronic and biological properties. This combination is less common compared to other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H8BrN3OS2

Molecular Weight

366.3 g/mol

IUPAC Name

2-bromo-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C13H8BrN3OS2/c14-9-5-2-1-4-8(9)12(18)16-13-15-11(17-20-13)10-6-3-7-19-10/h1-7H,(H,15,16,17,18)

InChI Key

PKTALOFIGOQZAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=NS2)C3=CC=CS3)Br

Origin of Product

United States

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